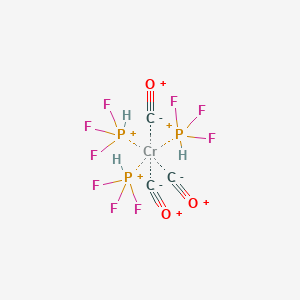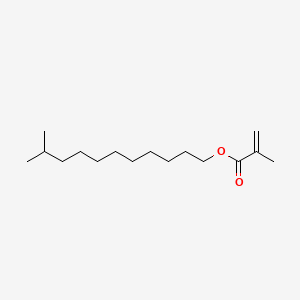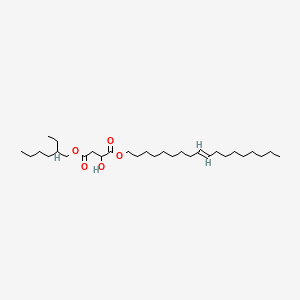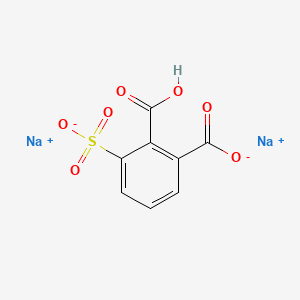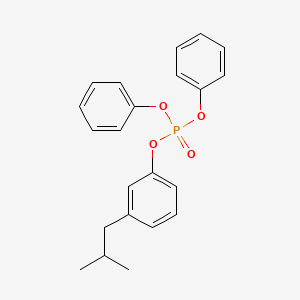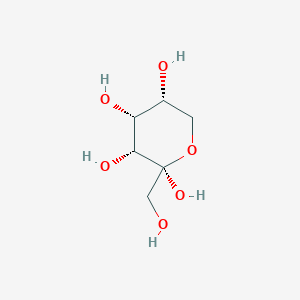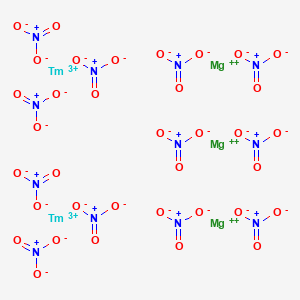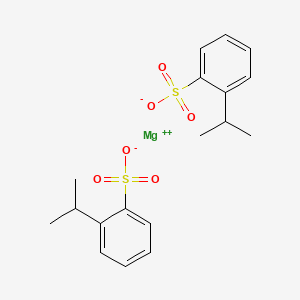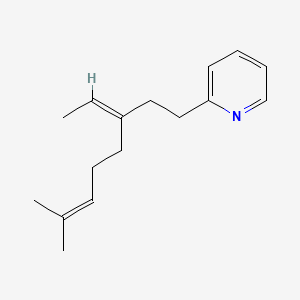
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is an organic compound with the molecular formula C16H23N. It is characterized by a pyridine ring substituted with a complex aliphatic chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a suitable aliphatic halide under basic conditions. The reaction may proceed as follows:
Step 1: Preparation of the aliphatic halide precursor.
Step 2: Alkylation of pyridine using the prepared halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Step 3: Purification of the product through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may include:
Continuous flow alkylation: Using a flow reactor to maintain consistent reaction conditions.
Catalytic enhancement: Employing catalysts to improve reaction rates and selectivity.
Purification: Utilizing advanced separation techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated aliphatic pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor binding: Interaction with cellular receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Ethylidene-7-methyloct-6-enyl)quinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)isoquinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)pyrimidine
Uniqueness
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its structural features enable unique interactions with biological targets and make it a valuable compound for various applications.
Propriétés
Numéro CAS |
97158-51-5 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
2-[(3E)-3-ethylidene-7-methyloct-6-enyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-4-15(9-7-8-14(2)3)11-12-16-10-5-6-13-17-16/h4-6,8,10,13H,7,9,11-12H2,1-3H3/b15-4+ |
Clé InChI |
NOJMLDMONYOFDF-SYZQJQIISA-N |
SMILES isomérique |
C/C=C(\CCC=C(C)C)/CCC1=CC=CC=N1 |
SMILES canonique |
CC=C(CCC=C(C)C)CCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


